![molecular formula C6H7NO2S B1354816 Methyl 4-aminothiophene-2-carboxylate CAS No. 89499-43-4](/img/structure/B1354816.png)
Methyl 4-aminothiophene-2-carboxylate
Overview
Description
Methyl 4-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C6H7NO2S . It has a molecular weight of 157.19 . The IUPAC name for this compound is methyl 4-amino-2-thiophenecarboxylate . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
1. Synthesis Techniques and Chemical Reactions
Methyl 4-aminothiophene-2-carboxylate plays a critical role in various synthesis techniques and chemical reactions. For instance, it is involved in Thorpe cyclization, which constructs methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates using an eco-friendly phase transfer catalysis technique (Shah, 2011). Additionally, its participation in the Chan-Lam cross-coupling process aids in synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate (Rizwan et al., 2015).
2. Crystal Structure and Computational Analysis
The compound's crystal structure and computational properties are crucial for understanding its behavior in different applications. A study involving single crystal X-ray diffraction analysis demonstrated that this compound crystallizes in the monoclinic crystal system. Its crystallographic properties, including interactions and energy-framework analyses, are essential for various applications (Tao et al., 2020).
3. Role in Organic Synthesis
This compound is integral in the organic synthesis of various compounds. For instance, it is used in the Gewald synthesis of 2-aminothiophenes, contributing to the formation of various aryl groups (Tormyshev et al., 2006). Its derivatives also exhibit significant biological activities, such as antimicrobial and antitumor properties (Prasad et al., 2017).
Safety and Hazards
Methyl 4-aminothiophene-2-carboxylate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
Methyl 4-aminothiophene-2-carboxylate is a chemical compound with the formula C6H7NO2S Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets depending on their specific functional groups .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These properties may influence its bioavailability.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
properties
IUPAC Name |
methyl 4-aminothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQNZWIOUMCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444614 | |
Record name | Methyl 4-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89499-43-4 | |
Record name | Methyl 4-amino-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89499-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-aminothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-aminothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.